Welcome to the BenchChem Online Store!
molecular formula C9H12O B8344117 3,6-Dimethylhepta-1,6-dien-4-yn-3-ol

3,6-Dimethylhepta-1,6-dien-4-yn-3-ol

Cat. No. B8344117
M. Wt: 136.19 g/mol
InChI Key: HTPARUVOHUAHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08110695B2

Procedure details

The title compound was prepared according to the general method above by using 2-methylbut-1-en-3-yne (1.725 g, 26.09 mmol), nBuLi (18.0 mL, 28.8 mmol) and but-3-en-2-one (2.194 g, 31.30 mmol). Crude product was purified by flash chromatography (2.229 g, 16.37 mmol, 62.7%): Rf 0.28 (hexanes/Et2O, 4:1); 1H NMR (300 MHz, CDCl3) δ 6.00 (dd, J=17.1, 10.2 Hz, 1H, H-2), 5.49 (dd, J=17.1, 0.7 Hz, 1H, H-1trans), 5.25-5.32 (m, 1H, H-7), 5.18-5.25 (m, 1H, H-7), 5.11 (dd, J=10.2, 0.7 Hz, 1H, H-1 cis), 2.24 (s, 1H, —OH), 1.88 (as, 3H, H-8), 1.56 (s, 3H, H-9); 13C NMR (300 MHz, CDCl3) δ 142.0 (C-2), 126.2 (C-6), 122.1 (C-7), 113.5 (C-1), 89.9 (C-4/5), 85.9 (C-4/5), 68.5 (C-3), 29.9 (C-9), 23.4 (C-8); HRMS calcd for C9H13O (M+H)+ 137.0966. found 137.0984.
Quantity
1.725 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
2.194 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]#[CH:5])=[CH2:3].[Li]CCCC.[CH3:11][C:12](=[O:15])[CH:13]=[CH2:14]>>[CH3:11][C:12]([OH:15])([C:5]#[C:4][C:2]([CH3:3])=[CH2:1])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
1.725 g
Type
reactant
Smiles
CC(=C)C#C
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
2.194 g
Type
reactant
Smiles
CC(C=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crude product was purified by flash chromatography (2.229 g, 16.37 mmol, 62.7%)

Outcomes

Product
Name
Type
product
Smiles
CC(C=C)(C#CC(=C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.